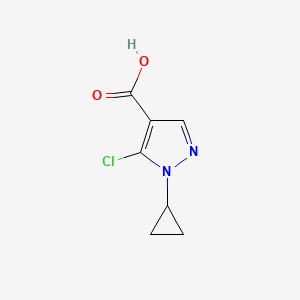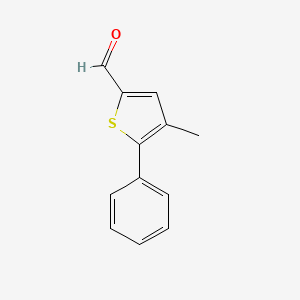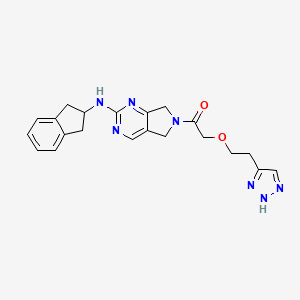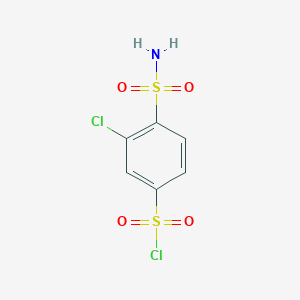
3-chloro-4-sulfamoyl-benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-sulfamoyl-benzenesulfonyl chloride is an organic compound with the molecular formula C6H5Cl2NO4S2. It is a derivative of benzene, characterized by the presence of both sulfonyl chloride and sulfamoyl groups. This compound is primarily used in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-chloro-4-sulfamoyl-benzenesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-chloro-4-sulfamoylbenzenesulfonic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride.
Another method involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These reagents react with 3-chloro-4-sulfamoylbenzenesulfonic acid to produce the desired sulfonyl chloride .
Industrial Production Methods
In industrial settings, the production of 3-chloro-4-sulfamoylbenzene-1-sulfonyl chloride often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. The reaction is typically carried out under controlled temperature and pressure to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-sulfamoyl-benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the sulfamoyl group can lead to the formation of sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions, often in the presence of a base like pyridine or triethylamine.
Reduction: Lithium aluminum hydride is used in anhydrous solvents like tetrahydrofuran or diethyl ether.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide are employed under acidic or basic conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic Acids: Formed by the oxidation of the sulfamoyl group.
Scientific Research Applications
3-chloro-4-sulfamoyl-benzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonation reactions.
Medicine: Investigated for its potential use in the development of sulfonamide-based drugs with antibacterial and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-4-sulfamoyl-benzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of sulfonamides, sulfonates, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-sulfamoylbenzene-1-sulfonyl chloride: Similar structure but different positional isomer.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a chloro group.
4-Chloro-3-nitrobenzenesulfonyl chloride: Contains a nitro group instead of a sulfamoyl group.
Uniqueness
3-chloro-4-sulfamoyl-benzenesulfonyl chloride is unique due to the presence of both sulfonyl chloride and sulfamoyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in the production of various compounds.
Properties
CAS No. |
32548-84-8 |
|---|---|
Molecular Formula |
C6H5Cl2NO4S2 |
Molecular Weight |
290.1 g/mol |
IUPAC Name |
3-chloro-4-sulfamoylbenzenesulfonyl chloride |
InChI |
InChI=1S/C6H5Cl2NO4S2/c7-5-3-4(14(8,10)11)1-2-6(5)15(9,12)13/h1-3H,(H2,9,12,13) |
InChI Key |
APWFWHQZEMNCBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



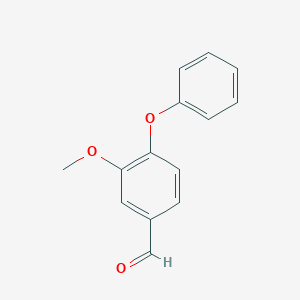
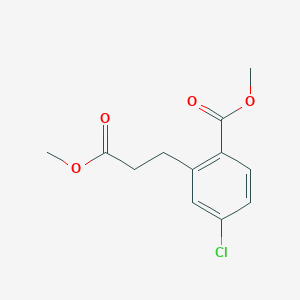
![5-Butylsulfanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8639481.png)
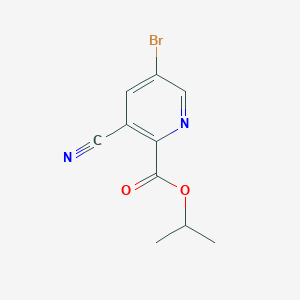
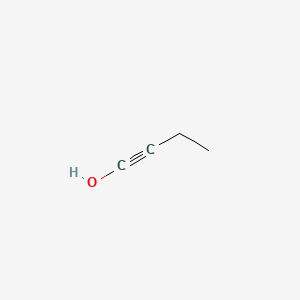
![Thiourea, N-[4-(2-formylhydrazino)phenyl]-N'-phenyl-](/img/structure/B8639523.png)
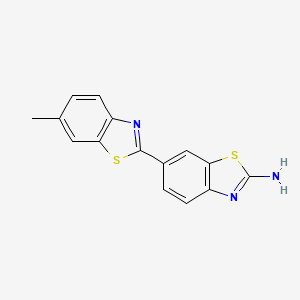
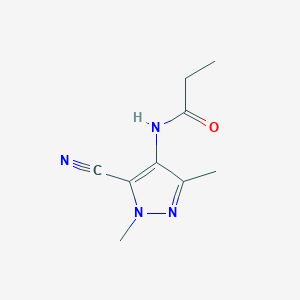
![2-Propen-1-one, 1-[1-(triphenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B8639545.png)
![4-(2-chloropyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8639552.png)
